

Asarinin's physical and chemical properties for research.

Author: BenchChem Technical Support Team. Date: December 2025



Asarinin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the physical, chemical, and biological properties of **asarinin**, a lignan found in various plant species.

Asarinin, also known as episesamin, is a naturally occurring compound that has garnered significant interest for its potential therapeutic applications.[1][2] This guide synthesizes key data on its properties, experimental protocols, and mechanisms of action to support further research and development.

Core Physical and Chemical Properties

Asarinin is a furofuran lignan with a complex stereochemistry.[3] Its fundamental properties are crucial for its handling, formulation, and analysis in a research setting.



Property	Value	Source(s)
Molecular Formula	C20H18O6	[4][5]
Molecular Weight	354.35 g/mol	
IUPAC Name	5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	
CAS Number	133-04-0, 133-05-1	_
Appearance	White to off-white solid; white needle-like crystals.	
Melting Point	120-122 °C	
Boiling Point	504.4 ± 50.0 °C (Predicted)	
Density	1.385 ± 0.06 g/cm ³ (Predicted)	
Solubility	Practically insoluble in water. Soluble in boiling methanol, ethanol, chloroform, acetone, and benzene. Slightly soluble in Chloroform and DMSO.	
Storage Temperature	-20°C Freezer	_
Optical Rotation	[α]D20 -118.6°; [α]D23 -122° (chloroform)	_
UV max (λmax)	237, 288 nm	_

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **asarinin**.



Spectrum Type	Key Features and Observations
¹H NMR	The proton NMR spectrum of asarinin in CDCl ₃ shows characteristic signals for the aromatic protons of the benzodioxole rings, the methine protons of the furofuran core, and the methylene protons of the oxymethylene bridges.
¹³ C NMR	The carbon NMR spectrum displays distinct resonances for the quaternary and protonated carbons of the benzodioxole moieties, as well as the carbons of the central furofuran skeleton.
Mass Spectrometry (MS)	Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight.
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic absorption bands for C-O stretching of the ether and acetal groups, C=C stretching of the aromatic rings, and C-H stretching of both aromatic and aliphatic protons.

Experimental ProtocolsIsolation and Purification

A general protocol for the isolation of **asarinin** from plant material, such as the roots of Asarum sieboldii, involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Separation: The chloroform or ethyl acetate fraction, which is typically enriched with lignans, is subjected to column chromatography on silica gel.



- Gradient Elution: The column is eluted with a gradient of solvents, for example, a hexaneethyl acetate mixture, with increasing polarity.
- Further Purification: Fractions containing asarinin are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure asarinin.

Quantification by HPLC

A typical HPLC method for the quantification of **asarinin** would involve:

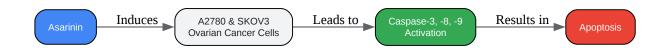
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
- Detection: UV detection at 288 nm.
- Standard Curve: A standard curve is generated using a pure asarinin standard of known concentrations to quantify the amount in the sample.

Biological Activities and Signaling Pathways

Asarinin has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Cytotoxic Activity in Ovarian Cancer Cells

Asarinin has been shown to be cytotoxic to A2780 and SKOV3 ovarian cancer cells with IC50 values of 38.45 and 60.87 μ M, respectively. It exhibits selectivity, as it is not cytotoxic to immortalized ovarian surface epithelial cells (IC50 > 200 μ M). The mechanism of its cytotoxic action involves the induction of apoptosis through the activation of caspases.



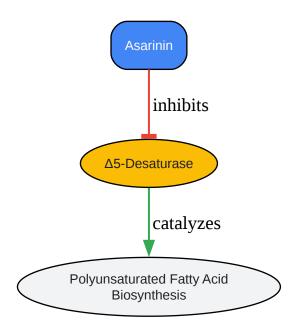
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Caption: **Asarinin**-induced apoptosis in ovarian cancer cells.



Inhibition of Δ5-Desaturase

Asarinin acts as a noncompetitive inhibitor of $\Delta 5$ -desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis, with a Ki of 0.28 mM. It shows selectivity for $\Delta 5$ -desaturase over $\Delta 6$ - and $\Delta 9$ -desaturases.



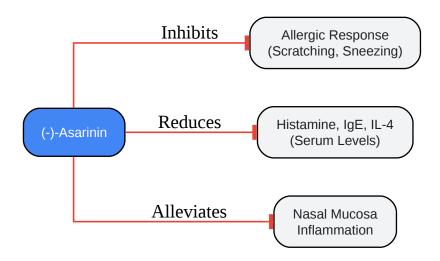
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Caption: Inhibition of $\Delta 5$ -desaturase by **asarinin**.

Anti-allergic Effects

In animal models of allergic rhinitis, orally administered (-)-asarinin has been shown to significantly inhibit scratching and sneezing responses. It also reduces the serum concentrations of histamine, total IgE, and IL-4, and alleviates inflammatory infiltration in the nasal mucosa.





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Caption: Anti-allergic effects of (-)-asarinin.

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- To cite this document: BenchChem. [Asarinin's physical and chemical properties for research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664459#asarinin-s-physical-and-chemicalproperties-for-research]

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